

The Synthesis of C.I. Reactive Black 1: A Technical Guide

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Compound of Interest

Compound Name: *Reactive Black 1*

Cat. No.: *B1172099*

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C.I. **Reactive Black 1**, with a CAS number of 12236-77-0 and C.I. number 17916, is a significant monoazo metal complex reactive dye.[1][2] Its synthesis is a multi-step process involving several key chemical transformations, culminating in a stable dye widely used for coloring cellulosic fibers. This technical guide provides an in-depth look at the synthesis of **Reactive Black 1**, detailing the reaction pathway, experimental protocols, and key chemical properties.

Chemical and Physical Properties

Reactive Black 1 is a dark brown to black powder with a solubility of 70 g/L in water at 50°C.[1][2] Its molecular formula is $C_{23}H_{13}ClN_8Na_2O_{10}S_2$, and it has a molecular weight of 706.96 g/mol. [1][2] The dye's distinctive black color and fastness properties are attributed to its single azo structure (-N=N-) which acts as a chromophore, and the presence of metal complexes, typically cobalt and chromium.[2]

Property	Value
C.I. Name	Reactive Black 1
C.I. Number	17916
CAS Number	12236-77-0
Molecular Formula	C ₂₃ H ₁₃ ClN ₈ Na ₂ O ₁₀ S ₂
Molecular Weight	706.96 g/mol
Appearance	Dark brown to black powder
Solubility in Water	70 g/L at 50°C

Synthesis Pathway of Reactive Black 1

The synthesis of **Reactive Black 1** is a sequential five-step process:

- **Diazotization:** The process begins with the diazotization of an aromatic amine, 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid.
- **Azo Coupling:** The resulting diazonium salt is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (also known as J acid) to form a monoazo dye intermediate.^[3]
- **Condensation:** This intermediate undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
- **Ammoniation:** An amino group is introduced by reaction with ammonia.
- **Metal Complexation:** The final step is the formation of a metal complex using a mixture of cobalt and chromium salts.^{[1][2]} 2-Hydroxybenzoic acid can also be used during this stage.^[1]

Figure 1: Synthesis Pathway of C.I. **Reactive Black 1**.

Experimental Protocols

While specific quantitative data such as yields for each step in the industrial synthesis of **Reactive Black 1** are not publicly available, the following experimental protocols can be inferred from the synthesis of analogous reactive and metal complex azo dyes. These protocols are intended for research and development professionals.

Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a key reactive intermediate.

- Materials: 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, hydrochloric acid, sodium nitrite, ice.
- Procedure:
 - A suspension of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is prepared in water and cooled to 0-5°C in an ice bath.
 - Concentrated hydrochloric acid is added to the suspension to form the amine salt.
 - A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5°C.
 - The reaction mixture is stirred for a period to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine.

Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

The diazonium salt is then reacted with a coupling component to form the azo linkage.

- Materials: Diazonium salt solution, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, sodium carbonate or other base.
- Procedure:

- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate solution).
- The solution is cooled to 0-5°C.
- The previously prepared cold diazonium salt solution is added slowly to the solution of the coupling component, maintaining the temperature and a slightly alkaline pH.
- The mixture is stirred until the coupling reaction is complete, which can be monitored by chromatographic techniques. The resulting monoazo dye intermediate may precipitate from the solution.

Condensation with 2,4,6-Trichloro-1,3,5-triazine

A reactive triazine ring is attached to the dye molecule in this step.

- Materials: Monoazo dye intermediate, 2,4,6-Trichloro-1,3,5-triazine, a weak base (e.g., sodium bicarbonate).
- Procedure:
 - The monoazo dye intermediate is dispersed in water.
 - 2,4,6-Trichloro-1,3,5-triazine is added to the dispersion.
 - The reaction is carried out at a controlled temperature, often starting at low temperatures and gradually increasing.
 - A weak base is added to neutralize the hydrochloric acid formed during the reaction and maintain a slightly acidic to neutral pH.

Ammoniation

An amino group is introduced to the triazine ring.

- Materials: Condensed intermediate, aqueous ammonia.
- Procedure:

- The product from the condensation step is treated with an aqueous solution of ammonia.
- The reaction is typically carried out at a slightly elevated temperature to facilitate the substitution of a chlorine atom on the triazine ring with an amino group.
- The reaction is monitored until the desired degree of ammoniation is achieved.

Metal Complexation

The final step involves the formation of a stable metal complex.

- Materials: Ammoniated intermediate, a mixture of cobalt and chromium salts (e.g., cobalt sulfate, chromium sulfate).
- Procedure:
 - The ammoniated intermediate is dissolved in water.
 - A solution containing a mixture of cobalt and chromium salts is added.
 - The reaction mixture is heated, often to near boiling, for several hours to facilitate the formation of the metal complex.^[4]
 - The pH of the reaction may be adjusted to optimize complex formation.
 - After the reaction is complete, the dye is isolated, for example, by salting out, followed by filtration and drying.

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